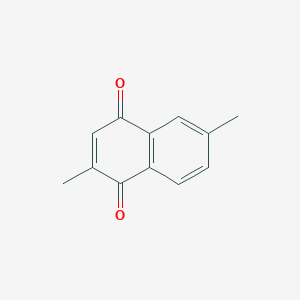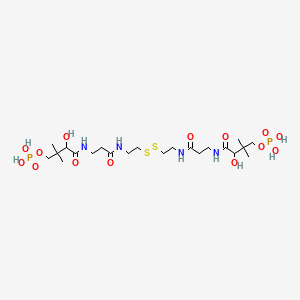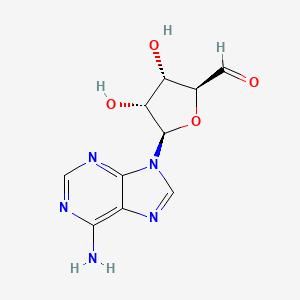
5'-Dehydroadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-dehydroadenosine is a member of the class of adenosines that is 5'-dehydro derivative of adenosine.
Applications De Recherche Scientifique
1. Enzyme Studies and Radical Intermediates
5'-Dehydroadenosine is crucial in studying enzyme reactions, particularly in the context of radical intermediates. For example, an allylic analogue of the 5'-deoxyadenosyl radical, a key player in the reaction of lysine 2,3-aminomutase (LAM), was characterized. This study shed light on the structural aspects and kinetics of the radical intermediate, broadening our understanding of enzymatic mechanisms involving 5'-deoxyadenosyl radicals (Magnusson, Reed, & Frey, 2001).
2. Nucleic Acid Methylation Analysis
5'-Dehydroadenosine is instrumental in analyzing nucleic acid methylation. It has been used to determine DNA and RNA methylation in circulating tumor cells (CTCs) by mass spectrometry, providing insights into the roles of nucleic acid modifications in cancer development (Huang et al., 2016).
3. Development of Inhibitors for Enzymatic Reactions
Research on 5'-deoxy-5'-ureidoadenosine, a derivative of 5'-dehydroadenosine, has contributed to the development of potent inhibitors for S-adenosylhomocysteine hydrolase (SAH). These inhibitors are designed based on the ability of the 5'-ureido group to form multiple hydrogen bonds, which is crucial in binding with active site residues of SAH (Wang et al., 2007).
4. Affinity Labeling in Proteins
5'-Dehydroadenosine derivatives have been used as bifunctional affinity labels for nucleotide binding sites in proteins. For instance, 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine (5'-FSBAzA) was synthesized to react with specific amino acids in enzymes, thereby identifying regulatory nucleotide binding sites (Dombrowski & Colman, 1989).
5. Insight into DNA Adduct Formation
Studies involving 5'-dehydroadenosine have provided critical insights into the formation of DNA adducts, especially in the context of carcinogenic processes. These insights help understand the molecular mechanisms behind the formation of DNA adducts, which are crucial in cancer research (Melikian et al., 1984).
6. Understanding Enzyme Mechanisms
Research on 5'-dehydroadenosine has contributed to a deeper understanding of enzyme mechanisms. For example, studies on S-adenosylhomocysteinase have proposed mechanisms involving the oxidation of 5'-dehydroadenosine and its role in enzyme catalysis, providing valuable insights into enzymatic reactions (Palmer & Abeles, 1979).
Propriétés
Numéro CAS |
3110-98-3 |
|---|---|
Nom du produit |
5'-Dehydroadenosine |
Formule moléculaire |
C10H11N5O4 |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
CWNMDMYGRVHXDR-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Synonymes |
adenosine-5'-carboxaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



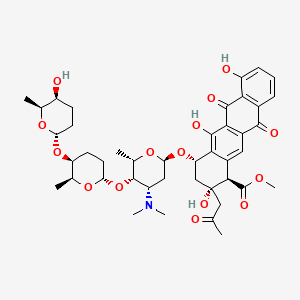
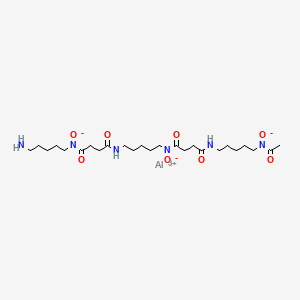
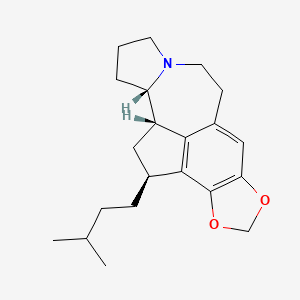

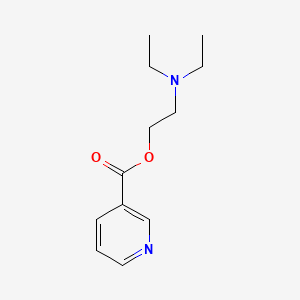
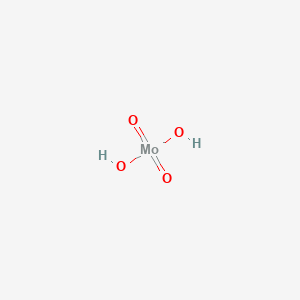
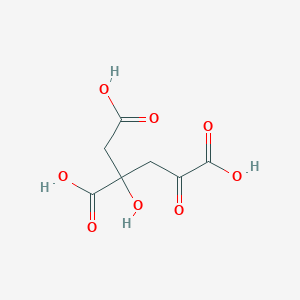
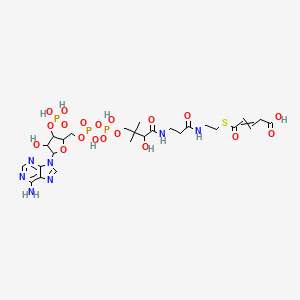
![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol](/img/structure/B1219058.png)
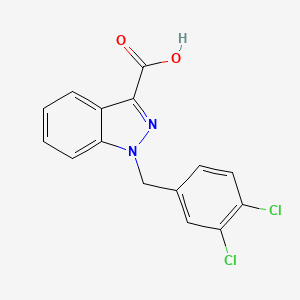
![4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid](/img/structure/B1219060.png)
